molecular formula C13H19N3O2 B1218697 Desethyl-N-acetylprocainamide CAS No. 72040-49-4

Desethyl-N-acetylprocainamide

Cat. No. B1218697
CAS RN: 72040-49-4
M. Wt: 249.31 g/mol
InChI Key: JNDZQWRVBINENC-UHFFFAOYSA-N
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Description

Desethyl-N-acetylprocainamide, also known as Desethyl-N-acetylprocainamide, is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desethyl-N-acetylprocainamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desethyl-N-acetylprocainamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72040-49-4

Product Name

Desethyl-N-acetylprocainamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-acetamido-N-[2-(ethylamino)ethyl]benzamide

InChI

InChI=1S/C13H19N3O2/c1-3-14-8-9-15-13(18)11-4-6-12(7-5-11)16-10(2)17/h4-7,14H,3,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

JNDZQWRVBINENC-UHFFFAOYSA-N

SMILES

CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C

Other CAS RN

72040-49-4

synonyms

deethyl-N-acetylprocainamide
deethylacecainide
DENAPA
desethyl-N-acetylprocainamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.79 g of para-acetamidobenzoic acid and 1.15 g of N-hydroxysuccinimide dissolved in 15 ml of pyridine was added 2.3 g of N,N'-dicyclohexylcarbodiimide. The reaction mixture was cooled at 4 C.° for two hours and then filtered to remove crystals which had formed. The crystals were washed with approximately 2 ml of acetone and the pyridine filtrate and acetone washings were then combined. To the combined mixture was added 0.88 g of N-ethylethylenediamine. The resulting mixture was stirred for two hours and then cooled at 4 C.° for about twenty-four hours to yield a second crop of crystals. The crystals were removed from the mixture by filtration and then rinsed with acetone. The two crops of crystals (approximately 2.0 g) were combined and then dissolved in 50 ml of distilled water. The pH of the resulting mixture was adjusted to pH 10 using a 6 N sodium hydroxide solution. A white precipitate, desethyl-N-acetylprocainamide formed and was removed by filtration and dried in a dessicator. To 10 mg of the desethyl-N-acetyl-procainamide was added 10 mg of 4-[(4,6-dichlorotriazin-2-yl)-amino]fluorescein dissolved in 1 ml of methanol. The mixture was allowed to react for ten minutes, and the crude product which had formed was purified using silica gel thin-layer chromatographic techniques employing a developing solvent comprising a 1:1 mixture of chloroform:acetone to yield a desethyl-N-acetyl-procainamide-DTAF conjugate of the formula: ##STR8##
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

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